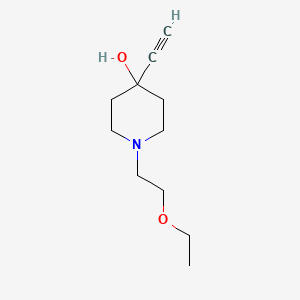

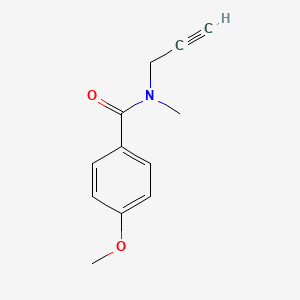

![molecular formula C12H17N3O B12567245 4-Diazonio-2-[2-(diethylamino)ethyl]phenolate CAS No. 185102-24-3](/img/structure/B12567245.png)

4-Diazonio-2-[2-(diethylamino)ethyl]phenolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-Diazonio-2-[2-(diéthylamino)éthyl]phénolate est un composé chimique de formule moléculaire C12H17N3O. Il est connu pour sa structure unique, qui comprend un groupe diazonium et un groupe phénolate.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-Diazonio-2-[2-(diéthylamino)éthyl]phénolate implique généralement la diazotation de la 2-[2-(diéthylamino)éthyl]aniline. Ce processus comprend les étapes suivantes :

Diazotation : Le groupe amine primaire de la 2-[2-(diéthylamino)éthyl]aniline est converti en sel de diazonium à l’aide d’acide nitreux (HNO2) en conditions acides.

Formation du phénolate : Le sel de diazonium est ensuite mis à réagir avec un dérivé de phénol pour former le composé souhaité.

Méthodes de production industrielle

En milieu industriel, la production de 4-Diazonio-2-[2-(diéthylamino)éthyl]phénolate peut impliquer des procédés à flux continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont soigneusement contrôlées pour optimiser la formation du sel de diazonium et sa réaction ultérieure avec le dérivé de phénol.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Diazonio-2-[2-(diéthylamino)éthyl]phénolate subit divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe diazonium peut être remplacé par d’autres nucléophiles, tels que les halogénures, les hydroxydes ou les amines.

Réactions de couplage : Le composé peut participer à des réactions de couplage azo avec des phénols ou des amines aromatiques pour former des composés azo.

Réactions de réduction : Le groupe diazonium peut être réduit pour former l’amine correspondante.

Réactifs et conditions courantes

Réactions de substitution : Des réactifs tels que les halogénures de sodium, l’hydroxyde de sodium ou les amines primaires sont généralement utilisés dans des conditions douces à modérées.

Réactions de couplage : Ces réactions se produisent généralement en présence d’une base, telle que l’hydroxyde de sodium, et sont réalisées à basse température pour empêcher la décomposition du sel de diazonium.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou le chlorure stanneux sont utilisés en conditions acides.

Principaux produits formés

Réactions de substitution : Les produits comprennent des dérivés halogénés, hydroxylés ou aminés du composé d’origine.

Réactions de couplage : Des composés azo avec divers substituants sur le cycle aromatique.

Réactions de réduction : Le dérivé amine correspondant du composé d’origine.

Applications De Recherche Scientifique

Le 4-Diazonio-2-[2-(diéthylamino)éthyl]phénolate a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de colorants azo et d’autres composés aromatiques.

Biologie : Étudié pour son utilisation potentielle dans le marquage et la détection de biomolécules en raison de sa réactivité avec les nucléophiles.

Médecine : Exploré pour son potentiel comme précurseur dans la synthèse de composés pharmaceutiques.

Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques de spécialité.

Mécanisme D'action

Le mécanisme d’action du 4-Diazonio-2-[2-(diéthylamino)éthyl]phénolate implique sa réactivité avec les nucléophiles. Le groupe diazonium est fortement électrophile, ce qui le rend sensible à l’attaque par les nucléophiles, conduisant à la formation de divers produits substitués. Le groupe phénolate peut également participer à des réactions, diversifiant encore la réactivité du composé.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-Diazonio-2-[2-(diméthylamino)éthyl]phénolate

- 4-Diazonio-2-[2-(diéthylamino)propyl]phénolate

- 4-Diazonio-2-[2-(diéthylamino)butyl]phénolate

Unicité

Le 4-Diazonio-2-[2-(diéthylamino)éthyl]phénolate est unique en raison de sa combinaison spécifique d’un groupe diazonium et d’un groupe phénolate, qui confère une réactivité distincte et des applications potentielles. Par rapport à des composés similaires, il offre un équilibre entre stabilité et réactivité, ce qui le rend adapté à divers processus synthétiques et industriels.

Propriétés

Numéro CAS |

185102-24-3 |

|---|---|

Formule moléculaire |

C12H17N3O |

Poids moléculaire |

219.28 g/mol |

Nom IUPAC |

4-diazonio-2-[2-(diethylamino)ethyl]phenolate |

InChI |

InChI=1S/C12H17N3O/c1-3-15(4-2)8-7-10-9-11(14-13)5-6-12(10)16/h5-6,9H,3-4,7-8H2,1-2H3 |

Clé InChI |

YOPRIDQXSFSBJB-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCC1=C(C=CC(=C1)[N+]#N)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)

![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)

![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)